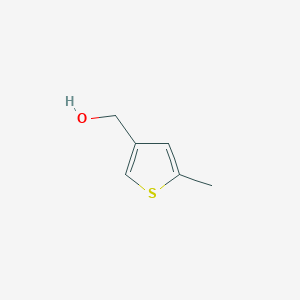

5-Methyl-3-thiophenemethanol

Description

Significance of Methyl-Substituted Thiophenes in Heterocyclic Chemistry

Thiophenes are recognized as important heterocyclic compounds, often used as building blocks for pharmaceuticals and agrochemicals. wikipedia.org The substitution of a methyl group onto the thiophene (B33073) ring has a notable impact on the molecule's chemical and physical properties. Methyl groups are electron-donating, which can influence the reactivity of the thiophene ring in electrophilic substitution reactions. pearson.com The position of the methyl group is crucial in directing further substitutions on the ring. pearson.com

Substituted thiophenes are foundational to the development of a wide array of functional materials and biologically active molecules. mdpi.com Their structural similarity to benzene (B151609) allows them to act as bioisosteres, where a benzene ring in a biologically active compound can be replaced by a thiophene ring, often retaining or even improving its activity. wikipedia.orgcognizancejournal.com This principle has been applied in the development of various pharmaceuticals. wikipedia.orgcognizancejournal.com Furthermore, the incorporation of thiophene units is central to the design of organic semiconductors and polymers used in advanced technologies like organic field-effect transistors (OFETs) and photovoltaic cells. ontosight.aijocpr.comresearchgate.net

Historical Context of Thiophenemethanol Research

Research into thiophene-containing molecules began with the discovery of thiophene itself as a contaminant in benzene. derpharmachemica.com Scientists soon began exploring the chemistry of this new heterocyclic compound, which exhibited aromatic properties similar to benzene. wikipedia.orgderpharmachemica.com Early research focused on understanding the fundamental reactions of the thiophene ring, such as halogenation, nitration, and acylation. cognizancejournal.com

The investigation of thiophenemethanols, such as 2-thiophenemethanol (B153580) and 3-thiophenemethanol (B153581), emerged from the broader interest in functionalizing the thiophene core. sigmaaldrich.comsigmaaldrich.com These simple alcohols served as early models for studying the reactivity of side-chains attached to the thiophene ring and as starting materials for more complex derivatives. clockss.orgchemicalbook.com For instance, research has explored the electrochemical polymerization of 3-thiophenemethanol to create conducting polymers. sigmaaldrich.comchemicalbook.com The Wittig rearrangement of thiophenemethyl ethers provided a method for synthesizing various thiophenemethanol and thiopheneethanol derivatives, further expanding the synthetic toolbox for this class of compounds. clockss.org

Current Research Landscape and Academic Relevance of 5-Methyl-3-thiophenemethanol Systems

The current research landscape for thiophene derivatives is vibrant and multidisciplinary, with significant efforts in materials science and medicinal chemistry. mdpi.comresearchgate.net Thiophenes are integral components of conducting polymers, organic dyes, and sensors. jocpr.comresearchgate.net In medicinal chemistry, the thiophene scaffold is present in a multitude of drugs with diverse therapeutic applications. cognizancejournal.com

Within this context, this compound is primarily valued as a specialized building block. Its structure is particularly relevant for creating specifically substituted thiophene-based molecules. A key application demonstrated in the literature is its use as a precursor for 5-methyl-3-thiophenecarboxylic acid through oxidation. ontosight.ai This carboxylic acid, in turn, is an important intermediate for pharmaceuticals and materials used in organic electronics. ontosight.ai The presence and position of the methyl and hydroxymethyl groups allow for regioselective synthesis, which is a critical aspect of modern organic chemistry. mdpi.com Research continues to focus on developing novel synthetic routes to access substituted thiophenes and on exploring the properties of materials derived from them. mdpi.comresearchgate.net

Data Tables

Table 1: Properties of Selected Thiophene Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Thiophene | 110-02-1 | C₄H₄S | 84.14 | 84 |

| 2-Thiophenemethanol | 636-72-6 | C₅H₆OS | 114.17 | 207 |

| 3-Thiophenemethanol | 71637-34-8 | C₅H₆OS | 114.17 | 86-88 (at 10 mmHg) |

| 5-Methyl-3-thiophenecarboxylic acid | Not available | C₆H₆O₂S | 142.18 | Not available |

Data sourced from references wikipedia.orgsigmaaldrich.comsigmaaldrich.com.

Table 2: Research Applications of Thiophene Derivatives

| Application Area | Specific Use | Relevant Thiophene Derivative Class |

| Materials Science | Organic Field-Effect Transistors (OFETs) | Thiophene-based polymers |

| Materials Science | Organic Photovoltaics (OPVs) | Thiophene-based polymers |

| Materials Science | Conducting Polymers | Polythiophenes, from monomers like 3-thiophenemethanol |

| Medicinal Chemistry | Drug Development (as bioisosteres) | Various substituted thiophenes |

| Organic Synthesis | Synthetic Intermediates | Functionalized thiophenes like this compound |

Data compiled from references ontosight.aijocpr.comcognizancejournal.comsigmaaldrich.comchemicalbook.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylthiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUNKFFVTXJZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Methyl 3 Thiophenemethanol and Its Analogues

Established Synthetic Routes for Thiophenemethanol Core Structures

The creation of the fundamental thiophenemethanol framework can be achieved through several reliable and well-documented synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiophene (B33073) ring.

Functionalization of Thiophene Rings for Methanol (B129727) Moiety Introduction

A primary route to thiophenemethanols involves the reduction of a corresponding carbonyl group at the desired position on the thiophene ring. This two-step approach typically begins with the formylation or carboxylation of the thiophene precursor. For instance, 5-methyl-3-thiophenecarboxylic acid can be synthesized and subsequently reduced to 5-methyl-3-thiophenemethanol. ontosight.ai

The reduction of thiophenecarboxaldehydes is a common and effective method. acs.org Various reducing agents can be employed for this transformation. For example, the reduction of 3-formylchromones, which share a similar α,β-unsaturated aldehyde feature, has been achieved with reagents like sodium borohydride (B1222165) in combination with aluminum chloride, or more selectively using 2-propanol over basic alumina. uchile.cl Hydrazine has also been utilized for the reduction of certain C=C bonds, and its derivatives can be used in reductive processes. researchgate.net The direct reaction of thiophene with formaldehyde (B43269) in the presence of a base, followed by reduction, also provides a pathway to thiophenemethanol structures. ontosight.ai

Table 1: Selected Reduction Methods for Carbonyl Precursors to Alcohols

| Precursor Type | Reducing Agent/System | Product Type | Reference |

|---|---|---|---|

| Thiophenecarboxaldehyde | Sodium Borohydride (NaBH₄) | Thiophenemethanol | ontosight.ai |

| Formylchromone | 2-Propanol / Basic Alumina | Hydroxymethylchromone | uchile.cl |

Grignard Reactions in Thiophenemethanol Synthesis

Grignard reactions represent one of the most versatile and widely used methods for constructing carbon-carbon bonds and synthesizing alcohols. mnstate.edu This methodology is highly applicable to the synthesis of thiophenemethanols. The process involves the preparation of a thienylmagnesium halide (a Grignard reagent) from the corresponding bromothiophene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netcerritos.edu

To synthesize a primary thiophenemethanol, the prepared Grignard reagent is reacted with formaldehyde (HCHO). organic-chemistry.orgyoutube.com The nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. vaia.com A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol. miracosta.edu This method is advantageous as it allows for the construction of the thiophenemethanol core from readily available halothiophenes. For example, 3-bromothiophene (B43185) can be converted to 3-thienylmagnesium bromide, which upon reaction with formaldehyde, yields 3-thiophenemethanol (B153581). researchgate.net

Tailored Synthesis of Substituted this compound Architectures

The general synthetic routes can be adapted to create specifically substituted thiophenemethanol derivatives, including halogenated and polyether-substituted analogues, which are important for tuning the electronic and physical properties of target molecules like polymers and drug candidates.

Synthesis of Halogenated Thiophenemethanols (e.g., 5-Chloro-3-thiophenemethanol)

Halogenated thiophenemethanols serve as crucial intermediates in organic synthesis. For example, 5-Chloro-3-thiophenemethanol is a known compound, utilized as a precursor for oxidation to the corresponding aldehyde, 5-chloro-3-thiophenecarbaldehyde. google.com The synthesis of such compounds can be achieved by first preparing the thiophenemethanol core and then performing electrophilic halogenation, or by starting with a pre-halogenated thiophene derivative.

The synthesis of related compounds, such as 2-thiophenemethanol (B153580) derivatives with chlorine substituents, has been described, indicating that direct chlorination is a feasible strategy. smolecule.comontosight.aiontosight.ai For instance, the synthesis of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters involves a chlorination step. google.com

Preparation of Polyether-Substituted Thiophenemethanol Derivatives (e.g., 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene)

Thiophenes bearing polyether side chains are of great interest for applications in materials science, particularly for organic electronics. electronicsandbooks.comriekemetals.com A direct and efficient synthesis for 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene has been reported. jocpr.comjocpr.com The synthesis starts from 3-thiophenemethanol and involves an etherification reaction with 2-[(methoxyethoxy)ethoxy]ethyl bromide in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. jocpr.com This method provides the target ether in excellent yields and represents an environmentally friendlier approach compared to methods requiring anhydrous organic solvents and strong bases like sodium hydride. jocpr.com

This intermediate can be further functionalized. For example, it undergoes bromination with N-bromosuccinimide (NBS) to produce 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene, a key monomer for the synthesis of functionalized polythiophenes. jocpr.comjocpr.com

Table 2: Synthesis of 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene

| Starting Material | Reagent | Catalyst | Base | Yield | Reference |

|---|

Mechanistic Investigations of Thiophenemethanol Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The formation of thiophenemethanols via Grignard reactions and aldehyde reductions proceeds through well-established pathways.

The mechanism of the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to a carbonyl group. organic-chemistry.org The Grignard reagent, often depicted as R-MgX, behaves as a source of a carbanion (R⁻). This strong nucleophile attacks the electrophilic carbon of the formaldehyde carbonyl group. youtube.comvaia.com The reaction is believed to proceed through a cyclic six-membered ring transition state involving the magnesium atom coordinating with the carbonyl oxygen, which facilitates the nucleophilic attack. cerritos.edu This addition results in the formation of a magnesium alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the final alcohol. miracosta.edumasterorganicchemistry.com

For reductions involving metal hydrides like sodium borohydride (NaBH₄), the mechanism centers on the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the thiophenecarboxaldehyde. The resulting alkoxide is subsequently protonated by the solvent (e.g., ethanol (B145695) or water) during the reaction or workup to give the thiophenemethanol product.

Wittig Rearrangement Pathways for Thiophenemethanols

The researchgate.netscielo.br-Wittig rearrangement serves as a powerful tool for the synthesis of homoallylic alcohols from allyl ethers, a transformation that is applicable to the synthesis of thiophenemethanol derivatives. organic-chemistry.orgslideshare.net This concerted, thermal isomerization proceeds through a five-membered cyclic transition state involving six electrons. organic-chemistry.org The reaction is highly valued for its ability to form carbon-carbon bonds with regioselectivity, generate specific olefin geometries, and transfer chirality. organic-chemistry.org

In the context of thiophene chemistry, the Wittig rearrangement of allyl 2-thiophenemethyl ethers has been studied as a facile route to thiophenemethanol and thiophene-ethanol derivatives. clockss.org This method involves the deprotonation of an allyl thiophenemethyl ether, which then undergoes a sigmatropic rearrangement. clockss.org The researchgate.netscielo.br-rearrangement is often in competition with the researchgate.netclockss.org-rearrangement, which proceeds via a different, radical-based mechanism. organic-chemistry.orgorganic-chemistry.org To favor the desired researchgate.netscielo.br-product, reactions are typically conducted at low temperatures, as higher temperatures can promote the researchgate.netclockss.org-shift. organic-chemistry.org

The scope of the researchgate.netscielo.br-Wittig rearrangement is largely determined by the ability to generate the necessary carbanion at a temperature low enough to suppress the competing researchgate.netclockss.org-rearrangement. organic-chemistry.org The reactivity is influenced by the stability of the carbanion; less stable carbanions tend to rearrange more rapidly. organic-chemistry.org

Deprotonation and Rearrangement Mechanisms in Thiophenemethyl Ether Transformations

The critical first step in the Wittig rearrangement of thiophenemethyl ethers is deprotonation. clockss.org The choice of base is crucial as it dictates the site of deprotonation and, consequently, the product distribution between researchgate.netscielo.br and researchgate.netclockss.org rearrangement pathways. clockss.org Studies on allyl 2-thiophenemethyl ethers have shown that different organolithium bases, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), exhibit distinct selectivities. clockss.org

Deprotonation can occur at two primary positions: the α-position (the carbon adjacent to both the ether oxygen and the thiophene ring) or the α'-position (the carbon on the allyl group adjacent to the oxygen). clockss.org

t-BuLi has been shown to preferentially cause deprotonation at the α-position, leading to researchgate.netscielo.br-Wittig rearrangement products (thiophenemethanols). clockss.org

s-BuLi , in contrast, tends to deprotonate the α'-position, resulting in a mixture of researchgate.netscielo.br and researchgate.netclockss.org rearrangement products. clockss.org

n-BuLi also favors deprotonation at the α' position. clockss.org

For instance, the reaction of allyl 2-thiophenemethyl ether with t-BuLi primarily yields the researchgate.netscielo.br rearrangement product, whereas treatment with s-BuLi affords both researchgate.netscielo.br and researchgate.netclockss.org rearrangement products derived from the α' anion. clockss.org This demonstrates that the regioselectivity of the deprotonation is a key factor in controlling the outcome of the transformation. The mechanism for the researchgate.netclockss.org-Wittig rearrangement involves a radical dissociation-recombination sequence within a solvent cage. organic-chemistry.org In contrast, the researchgate.netscielo.br-Wittig rearrangement is a concerted pericyclic reaction. organic-chemistry.org

| Base | Predominant Deprotonation Site | Resulting Rearrangement Products |

|---|---|---|

| t-BuLi | α-position | Mainly researchgate.netscielo.br Wittig Rearrangement Products (Thiophenemethanols) |

| s-BuLi | α'-position | Mixture of researchgate.netscielo.br and researchgate.netclockss.org Rearrangement Products |

| n-BuLi | α'-position | Mixture of researchgate.netscielo.br and researchgate.netclockss.org Rearrangement Products |

Synthetic Approaches for Conjugated Polymers of this compound and Related Monomers

The hydroxyl group of this compound allows it to serve as a functional monomer for the synthesis of conjugated polymers with tailored properties. These polymers are of interest for applications in organic electronics. ibict.br

Chemical Polymerization Techniques

Chemical oxidative polymerization is a common and effective method for synthesizing polythiophenes. scielo.br This technique typically employs an oxidizing agent, such as ferric chloride (FeCl₃), in an inert atmosphere. scielo.br The polymerization of 3-thiophenemethanol (PTM) has been successfully achieved using this method. researchgate.netscielo.br The reaction involves suspending the monomer in a suitable solvent like chloroform, followed by the addition of the oxidizing agent. scielo.br The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). scielo.br For PTM, the polymerization is typically complete within a couple of hours, yielding the polymer as a dark powder, which upon purification appears as a reddish-brown solid. scielo.br This general approach is applicable to substituted thiophenemethanols like this compound.

Electrochemical Polymerization and Oxidative Electropolymerization

Electrochemical polymerization, or electropolymerization, offers an alternative route to synthesize conducting polymer films directly onto an electrode surface. epstem.netresearchgate.net This method allows for control over film thickness and morphology. ibict.br In oxidative electropolymerization, a potential is applied to a solution containing the monomer and a supporting electrolyte, causing the monomer to oxidize and form radical cations that subsequently couple to form polymer chains. researchgate.netdiva-portal.org

The electrochemical polymerization properties of 3-thiophenemethanol have been compared to those of 3-methylthiophene. researchgate.netsigmaaldrich.comscientificlabs.com 3-Thiophenemethanol exhibits an oxidation potential of approximately 1.5 V vs. SCE. researchgate.net The electropolymerization can be performed using techniques like cyclic voltammetry, where the potential is repeatedly scanned, leading to the gradual deposition of the polymer film. epstem.netresearchgate.net The presence of the hydroxyl group can sometimes be considered undesirable as it may act as a nucleophile, potentially leading to defects in the polymer chain. scielo.br However, successful electropolymerization of thiophenemethanol has been reported, yielding poly(3-thiophenemethanol) (PTM) films. researchgate.net

Copolymerization Strategies with Thiophenemethanol Derivatives (e.g., Poly(3-methoxythiophene-co-3-thiophenemethanol))

Copolymerization is a versatile strategy to fine-tune the properties of conducting polymers by combining different monomer units within the same polymer chain. scielo.br This approach can yield materials with properties intermediate to those of the corresponding homopolymers. scielo.br

The synthesis of copolymers of 3-methoxythiophene (B46719) (MOT) and 3-thiophenemethanol (TM), specifically poly(3-methoxythiophene-co-3-thiophenemethanol) (PMOT-co-TM), has been successfully demonstrated through both chemical and electrochemical methods. researchgate.netscielo.brresearchgate.net

Chemical Copolymerization : This can be achieved by reacting a molar mixture of the monomers (e.g., MOT and TM at a 2:1 molar ratio) with FeCl₃ in chloroform. scielo.br The resulting copolymer, PMOT-co-TM, was obtained after a 2-hour reaction. scielo.br

Electrochemical Copolymerization : Copolymers can also be synthesized via oxidative electropolymerization. researchgate.net The oxidation potential of 3-methoxythiophene is lower (1.1 V vs. SCE) than that of 3-thiophenemethanol (1.5 V vs. SCE) due to the electron-donating effect of the methoxy (B1213986) group. scielo.brresearchgate.net The resulting copolymer, PMOT-co-TM, was found to be soluble in solvents like acetonitrile, DMF, and DMSO. researchgate.net However, cyclic voltammetry studies showed that the PMOT-co-TM film exhibited an irreversible electrochemical profile, unlike the quasi-reversible behavior of the PMOT homopolymer. researchgate.net The oxidation potential for the PMOT-co-TM copolymer was found to be 1.16 V/SCE at a scan rate of 50 mV/s. researchgate.net

These copolymers are photoluminescent, emitting light in the orange region of the visible spectrum, which makes them potential candidates for use in electroluminescent devices. researchgate.netscielo.br

| Monomer | Oxidation Potential (V vs. SCE) | Resulting Copolymer with MOT | Copolymer Oxidation Potential (V vs. SCE) | Electrochemical Profile |

|---|---|---|---|---|

| 3-Methoxythiophene (MOT) | 1.1 | - | 0.22 (as PMOT) | Quasi-reversible |

| 3-Thiophenemethanol (TM) | 1.5 | Poly(3-methoxythiophene-co-3-thiophenemethanol) (PMOT-co-TM) | 1.16 | Irreversible |

Chemical Reactivity and Derivatization of 5 Methyl 3 Thiophenemethanol Scaffolds

Electrophilic Substitution Reactions on the Methyl-Thiophene Ring System

The thiophene (B33073) ring, being an electron-rich aromatic system, readily undergoes electrophilic substitution reactions. The presence of both a methyl group and a hydroxymethyl group on the ring influences the regioselectivity of these reactions. Generally, electrophilic attack is favored at the positions alpha to the sulfur atom (2- and 5-positions) due to the stabilizing effect of the heteroatom on the intermediate carbocation. chemicalbook.comresearchgate.net

Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)

Halogenation, particularly bromination, is a common electrophilic substitution reaction performed on thiophene derivatives. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in a non-polar solvent like carbon tetrachloride, and the reaction can be initiated by light or a radical initiator. scribd.comlibretexts.org While NBS is primarily known for radical allylic and benzylic brominations, it can also effect electrophilic aromatic bromination, especially with activated aromatic rings. organic-chemistry.orgresearchgate.net

In the case of 3-methylthiophene, reaction with NBS can lead to bromination at the benzylic position of the methyl group. scribd.com For 5-methyl-3-thiophenemethanol, the outcome of the reaction would depend on the specific conditions. The electron-donating nature of the methyl group and the hydroxymethyl group would activate the thiophene ring towards electrophilic attack.

Table 1: Halogenation of Thiophene Derivatives

| Starting Material | Reagent | Product | Reference |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)thiophene | scribd.com |

| 2-Amino-6-methylpyridine | N-Bromosuccinimide (NBS) | Ring brominated and/or side-chain brominated products | researchgate.net |

| Cyclohexene | N-Bromosuccinimide (NBS) | 3-Bromocyclohexene | scribd.com |

This table provides examples of bromination reactions on different substrates using NBS, illustrating its versatility in targeting both aromatic rings and side chains.

Acylation and Other Electrophilic Functionalizations

Acylation of thiophenes, a classic Friedel-Crafts type reaction, introduces an acyl group onto the ring system. chemicalbook.com This is typically achieved using an acylating agent such as an acid halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com The regioselectivity is again directed by the existing substituents on the thiophene ring. For this compound, acylation would be expected to occur at one of the vacant alpha positions.

Other electrophilic functionalizations are also possible. For instance, hydroxymethylation can be achieved using paraformaldehyde in the presence of an acid catalyst, leading to the introduction of a hydroxymethyl group. researchgate.net

Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the thiophene ring is a versatile functional handle that can undergo a variety of transformations, allowing for the synthesis of a wide array of derivatives.

Controlled Oxidation to Carbonyl Derivatives (e.g., to 3-thiophenecarboxaldehyde)

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 5-methyl-3-thiophenecarboxaldehyde. A variety of oxidizing agents can be employed for this transformation. For instance, 3-thiophenemethanol (B153581) has been successfully oxidized to 3-thiophenecarbaldehyde using sodium hypochlorite (B82951) in the presence of a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative as a catalyst. google.com Other methods for oxidizing heterocyclic alcohols to their corresponding aldehydes include the use of N-chlorosuccinimide (NCS) in combination with a sulfide, such as dodecyl methyl sulfide, in what is known as a modified Corey-Kim oxidation. sci-hub.se The use of ruthenium catalysts for aerobic oxidation has also been reported for the conversion of 2-(hydroxymethyl)thiophene to 2-thiophenecarboxaldehyde. acs.org Furthermore, hydrogen peroxide in the presence of various catalysts has been explored as a green oxidant for the selective oxidation of benzylic and heterocyclic alcohols. mdpi.com

Table 2: Oxidation of Heterocyclic Methanols

| Starting Material | Oxidizing System | Product | Yield | Reference |

| 3-Thiophenemethanol | Sodium hypochlorite, TEMPO derivative | 3-Thiophenecarbaldehyde | 87.5% | google.com |

| 2-Thiophenemethanol (B153580) | NCS, Dodecyl methyl sulfide | 2-Thiophenecarboxaldehyde | 86% | sci-hub.se |

| 2-(Hydroxymethyl)thiophene | Ru(OH)x/Al2O3, O2 | 2-Thiophenecarboxaldehyde | >99% | acs.org |

This table showcases various methods for the oxidation of thiophenemethanols to their corresponding aldehydes, highlighting the different reagents and catalysts that can be employed.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a range of derivatives. Etherification can be carried out by reacting the alcohol with an alkyl halide in the presence of a base, such as sodium hydride. google.com

Esterification can be achieved through various methods. One common approach is the reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a coupling agent or a catalyst. google.com A transition-metal-free method for the acylation of N-heteroaryl methanols, including thiophenemethanols, has been developed using acyl cyanides. nih.gov Additionally, enzymatic acylation using a hydrolase offers a regioselective method for derivatization. google.com The synthesis of thiophene-functionalized polymers has been achieved through the esterification of 3-thiophenecarboxylic acid with propargyl bromide, followed by a "click chemistry" approach. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling reactions on the C-OH bond of this compound are challenging, the molecule can be derivatized to participate in such reactions. For example, conversion of the hydroxymethyl group to a halide or triflate would create a suitable electrophile for cross-coupling. More directly, the thiophene ring itself, particularly after halogenation as described in section 3.1.1, can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, manganese-catalyzed dehydrogenative coupling reactions of 2-thiophenemethanol with ketones have been reported to form new C-C bonds. researchgate.net

Palladium-Catalyzed Diarylation of 3-Thiophenemethanols

The direct arylation of thiophene rings is a powerful tool for the synthesis of functional organic materials. In the case of α,α-disubstituted 3-thiophenemethanols, a palladium-catalyzed reaction with aryl bromides leads to a selective 2,3-diarylation. This transformation proceeds through a remarkable sequence involving the cleavage of both a C-H bond at the 2-position and a C-C bond at the 3-position of the thiophene ring.

The reaction of α,α-diphenyl-3-thiophenemethanol with bromobenzene (B47551) in the presence of a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or (2-biphenylyl)di-tert-butylphosphine, results in the formation of 2,3-diphenylthiophene. The process is believed to initiate with the C-H arylation at the more reactive 2-position, followed by a C-C bond cleavage that extrudes a ketone (in this case, benzophenone) to install the second aryl group at the 3-position. The choice of ligand is crucial for achieving high selectivity for the diarylated product. For instance, the use of a bulky biphenylphosphine ligand has been shown to favor the formation of the 2,3-diphenylated product in high yield. nih.gov

The general reaction scheme is as follows:

Scheme 1: Palladium-catalyzed 2,3-diarylation of an α,α-diphenyl-3-thiophenemethanol.

The reaction conditions and yields for the diarylation of α,α-diphenyl-3-thiophenemethanol with bromobenzene are summarized in the table below.

| Entry | Ligand | Temperature (°C) | Product(s) | Yield (%) |

| 1 | PPh₃ | 110 (Toluene) | 2,3-Diphenylthiophene & Triphenylthiophene | - |

| 2 | PCy₃ | 110 (Toluene) | 2,3-Diphenylthiophene & Triphenylthiophene | - |

| 3 | P(biphenyl-2-yl)(t-Bu)₂ | 110 (Toluene) | 2,3-Diphenylthiophene | 86 |

| 4 | PPh₃ | 135 (o-Xylene) | Triphenylthiophene | Predominant |

| 5 | PCy₃ | 135 (o-Xylene) | Triphenylthiophene | Predominant |

Data sourced from research on α,α-disubstituted 3-thiophenemethanols. nih.gov

Suzuki Cross-Coupling for Oligothiophene Construction

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of conjugated oligomers and polymers. Oligothiophenes, with their unique electronic and optical properties, are prime targets for this methodology. While direct examples involving this compound are not extensively detailed, the principles of Suzuki coupling are broadly applicable to functionalized thiophene monomers.

For the construction of oligothiophenes, a typical strategy involves the palladium-catalyzed coupling of a thienylboronic acid or ester with a halothiophene. To incorporate a this compound unit, it would first need to be converted into either a boronic acid derivative or a halo-derivative. For instance, bromination of the thiophene ring, likely at the 2- and/or 5-positions, would provide a suitable coupling partner for a thiophene-boronic acid. The hydroxyl group may require protection depending on the reaction conditions.

The general approach for synthesizing oligothiophenes via Suzuki coupling is highly versatile, allowing for the introduction of various functional groups. semanticscholar.org The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

Scheme 2: General iterative approach for oligothiophene synthesis via Suzuki cross-coupling.

Non-Covalent Interactions and Supramolecular Assembly Formation

The spatial arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For thiophenemethanol derivatives, hydrogen bonding, and to a lesser extent halogen and chalcogen bonding, are pivotal in directing their supramolecular architecture.

Hydrogen Bonding in Thiophenemethanol Derivatives

The hydroxyl group of this compound is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptors. ashp.org These interactions play a crucial role in the formation of ordered crystalline structures. In the solid state, it is expected that the hydroxyl group will participate in intermolecular hydrogen bonding, potentially with the sulfur atom of a neighboring thiophene ring (O-H···S) or with the hydroxyl group of another molecule (O-H···O). mdpi.com These interactions can lead to the formation of various supramolecular motifs, such as chains or sheets. mdpi.comrsc.org

Halogen and Chalcogen Bonding in Thiophene Systems

Beyond classical hydrogen bonding, thiophene derivatives can participate in other significant non-covalent interactions, namely halogen and chalcogen bonding.

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. semanticscholar.org In derivatives of this compound that have been halogenated, the halogen atom can act as a halogen bond donor, interacting with Lewis basic sites such as the sulfur atom or the oxygen of the hydroxyl group on a neighboring molecule. The strength and directionality of these bonds make them a powerful tool in crystal engineering. semanticscholar.orgorganic-chemistry.org

Chalcogen bonding is a similar non-covalent interaction involving a chalcogen atom (like the sulfur in the thiophene ring) as the electrophilic species. mdpi.comrsc.org The sulfur atom in thiophene possesses regions of positive electrostatic potential (σ-holes) on the extensions of the C-S bonds, allowing it to interact with nucleophiles. mdpi.com In the context of this compound, the sulfur atom can act as a chalcogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules. semanticscholar.org Studies have shown that S···N and S···S contacts can play a significant role in the cohesion of supramolecular architectures of thiophene derivatives. semanticscholar.org The interplay between hydrogen, halogen, and chalcogen bonding in these systems is complex, with the dominant interactions depending on the specific substitution pattern and the crystalline environment. mdpi.com

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH, C-H | O, S, π-system of thiophene ring |

| Halogen Bond | Halogen atom | S, O, N |

| Chalcogen Bond | S | O, N, S |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 3 Thiophenemethanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-Methyl-3-thiophenemethanol, distinct signals corresponding to the different types of protons are anticipated. The chemical shifts are influenced by the electron density around the protons, which is modulated by the aromatic thiophene (B33073) ring, the methyl group, and the hydroxymethyl substituent.

The thiophene ring protons at positions 2 and 4 are expected to appear as distinct signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. The methyl group protons (-CH₃) attached to the thiophene ring would likely produce a singlet peak further upfield, generally in the range of δ 2.0 to 2.5 ppm. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to resonate as a singlet or a doublet (if coupled with the hydroxyl proton) around δ 4.5 to 5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H (at C2) | 6.8 - 7.2 | Singlet / Doublet |

| Thiophene-H (at C4) | 6.7 - 7.1 | Singlet / Doublet |

| -CH₂- (methanol) | 4.5 - 4.8 | Singlet |

| -CH₃ (methyl) | 2.2 - 2.5 | Singlet |

| -OH (hydroxyl) | Variable (1.5 - 4.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The carbons of the thiophene ring will resonate in the aromatic region of the spectrum, typically between δ 120 and 150 ppm. The chemical shifts of these carbons are influenced by the substitution pattern. The carbon atom attached to the sulfur (C2 and C5) will have different chemical shifts from the other ring carbons (C3 and C4).

The carbon of the methyl group (-CH₃) is expected to appear in the upfield region of the spectrum, likely between δ 10 and 20 ppm. The methylene carbon (-CH₂-) of the hydroxymethyl group would be found further downfield, typically in the range of δ 60 to 70 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C2 | 120 - 125 |

| Thiophene-C3 | 140 - 145 |

| Thiophene-C4 | 125 - 130 |

| Thiophene-C5 | 135 - 140 |

| -CH₂- (methanol) | 60 - 65 |

| -CH₃ (methyl) | 14 - 18 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methyl and methylene groups are expected to appear in the 2850-3100 cm⁻¹ region.

The C=C stretching vibrations of the thiophene ring typically give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-S stretching vibration within the thiophene ring is often observed in the fingerprint region, around 600-800 cm⁻¹. The C-O stretching of the primary alcohol is expected to appear as a strong band between 1000 and 1100 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Thiophene) | 1400 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol) | 1000 - 1100 | Strong |

| C-S Stretch (Thiophene) | 600 - 800 | Medium to Weak |

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra. For this compound, the C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the FT-Raman spectrum. The symmetric C-H stretching of the methyl group should also be observable. Raman spectroscopy is generally less sensitive to the O-H stretching vibration compared to IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and Photoluminescence spectroscopy provide insights into the electronic transitions within a molecule. Thiophene and its derivatives are known to absorb UV radiation due to π → π* transitions within the aromatic ring. For this compound, the UV-Vis absorption spectrum is expected to show a maximum absorption (λmax) in the range of 230-260 nm. The substitution on the thiophene ring can influence the exact position and intensity of this absorption band.

Electronic Absorption Properties and Conjugation Length Analysis

The electronic properties of conjugated polymers derived from thiophene monomers are largely dictated by the extent of π-electron delocalization along the polymer backbone, known as the effective conjugation length. UV-visible (UV-vis) absorption spectroscopy is a primary tool for investigating these properties. The absorption spectra of these materials are characterized by a strong π-π* transition, the energy of which is inversely related to the conjugation length. researchgate.net

In polythiophene derivatives, such as those that could be synthesized from this compound, increasing the effective conjugation length leads to a bathochromic (red) shift in the absorption maximum (λmax). frontiersin.org This is because a longer conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). frontiersin.org For instance, studies on various polythiophene systems have shown that the λmax value shifts to longer wavelengths as the planarity and order of the polymer chains increase, allowing for more extensive π-orbital overlap. frontiersin.orgnih.gov The average effective conjugation length for polythiophene films has been estimated to be in the range of 20 to 36 thiophene rings. aps.org Theoretical calculations on poly(thiophene-3-methyl acetate) have predicted that the lowest energy transition for an infinite polymer chain could be as low as 1.9 eV. researchgate.net

Factors such as solvent, temperature, and the presence of substituents on the thiophene ring can influence the conformation of the polymer backbone and, consequently, its effective conjugation length and absorption characteristics. researchgate.net

Table 1: Representative Electronic Absorption Data for Thiophene-Based Systems

| Compound System | Solvent/State | Absorption Max (λmax) | Optical Band Gap (Eg) |

|---|---|---|---|

| Poly(3-methylthiophene) | Film | ~500 nm | ~2.0 eV researchgate.net |

| Oligo(3,4-ethylenedioxythiophene) Trimer | Solution | 443 nm | 2.31 eV rsc.org |

| Dibenzothiophene-Thiophene Copolymer | Film | 435 nm | 2.27 eV frontiersin.org |

Photoluminescent Behavior and Fluorescence Quenching Studies

Many thiophene-based materials exhibit photoluminescence (PL), emitting light after absorbing photons. This property is highly sensitive to the molecular structure, conformation, and environment. While simple oligothiophenes often have lower emission quantum yields, structural modifications can enhance fluorescence for applications in organic light-emitting diodes (OLEDs) and fluorescent biomarkers. rsc.org For polymers, a more rigid and planar backbone generally decreases non-radiative decay pathways, leading to higher fluorescence quantum yields. acs.org

Fluorescence quenching studies provide insight into the interaction of thiophene derivatives with other molecules. Quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including photoinduced electron transfer (PET). nih.govnih.gov In a typical study, the fluorescence of a thiophene-based fluorophore is monitored upon the addition of a quencher molecule. The efficiency of quenching is often analyzed using the Stern-Volmer equation. nih.gov Such studies are crucial for developing fluorescent sensors, where the quenching of fluorescence can signal the presence of a target analyte, such as nitroaromatic compounds, which are common explosives. nih.gov For example, studies on a thiophene-substituted oxadiazole derivative showed that its fluorescence was effectively quenched by nitroaromatic compounds, with the efficiency increasing with the number of nitro groups on the quencher. nih.gov

Table 2: Example of Fluorescence Quenching Data for a Thiophene Derivative with Nitroaromatic Compounds (NACs)

| Quencher | Stern-Volmer Constant (KSV) (M-1) | Quenching Rate Constant (kq) (M-1s-1) |

|---|---|---|

| 2-Nitrotoluene | 1.2 x 104 | 2.5 x 1012 |

| Nitrobenzene | 2.1 x 104 | 4.3 x 1012 |

Data adapted from a study on a thiophene-substituted 1,3,4-oxadiazole (B1194373) derivative to illustrate quenching principles. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an indispensable technique for determining the arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. unimi.itresearchgate.net

For thiophene derivatives, SC-XRD confirms the molecular connectivity and reveals key structural features, such as the planarity of the thiophene ring and the conformation of its substituents. nih.govrsc.org This information is vital for understanding how molecules pack in the solid state (supramolecular architecture), which is governed by intermolecular interactions like hydrogen bonding and π-π stacking. These interactions influence the material's bulk properties, including its electronic and optical behavior. Although a crystal structure for this compound is not publicly available, analysis of other thiophene derivatives provides insight into the expected structural features. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Compound | 5-Methylphenanthro[2,3-b]thiophene researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.216 (2) |

| b (Å) | 7.765 (2) |

| c (Å) | 12.605 (2) |

This table presents data for a representative thiophene derivative to demonstrate the type of information obtained from SC-XRD.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SC-XRD requires a single, high-quality crystal, powder X-ray diffraction (PXRD) is used to characterize polycrystalline or powdered bulk materials. This technique is particularly useful for analyzing polymers, which are often semi-crystalline or amorphous. The PXRD pattern provides information about the crystalline phases present, the degree of crystallinity, and crystallite size.

For thiophene-based polymers, PXRD patterns can reveal whether the material has long-range order. Many conjugated polymers synthesized via chemical or electrochemical methods are largely amorphous, exhibiting broad, diffuse peaks in their diffractograms. researchgate.netmdpi.com However, some processing techniques can induce a degree of crystallinity, which often correlates with improved charge transport properties. The presence of sharp peaks would indicate crystalline domains within the amorphous polymer matrix.

Thermal Analysis Methods (TG and DSC) for Polymer Characterization

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining their thermal stability and phase transitions. netzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a polymer, identify its decomposition temperature, and quantify the amount of volatile components or residual solvents. A typical TGA curve for a stable polymer shows a plateau at low temperatures, followed by a sharp drop in mass at the onset of decomposition. Copolymers of aniline (B41778) and 3-methyl thiophene, for example, have been shown to be thermally stable up to certain temperatures, after which decomposition occurs. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). youtube.com The Tg is a characteristic of the amorphous regions of a polymer and marks the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com For semi-crystalline polymers, DSC also reveals the enthalpy of melting, which can be used to estimate the degree of crystallinity.

Table 4: Representative Thermal Analysis Data for Thiophene-Based Polymers

| Polymer System | Method | Key Findings |

|---|---|---|

| Poly(3-methyl thiophene) | TGA | Stable up to ~300 °C, followed by decomposition nih.gov |

| Aniline-co-3-methyl thiophene | TGA | Thermal stability is dependent on monomer concentration in the copolymer researchgate.net |

| Polymethyl methacrylate (B99206) (PMMA) | DSC | Tg observed around 106-109 °C researchgate.netyoutube.com |

Computational and Theoretical Investigations of 5 Methyl 3 Thiophenemethanol and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, electronic distribution, and vibrational frequencies.

HOMO-LUMO Energy Gap and Molecular Orbitals Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. dergipark.org.trsemanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. edu.krd For thiophene (B33073) derivatives, DFT calculations have shown that the energy gap can be tuned by different substituents on the thiophene ring. semanticscholar.org In many thiophene-based compounds, the electron density of the HOMO and LUMO is distributed across the π-conjugated system of the entire molecule. semanticscholar.org Theoretical studies on various thiophene sulfonamide derivatives have reported energy gap values ranging from 3.44 eV to 4.65 eV, reflecting their general stability. semanticscholar.org

| Parameter | Abbreviation | Description | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. semanticscholar.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant electron orbital. | Indicates electron-accepting ability. semanticscholar.org |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | Characterizes molecular chemical stability and electron conductivity. dergipark.org.tr A smaller gap indicates higher reactivity. edu.krd |

Electrostatic Potential and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-deficient regions, prone to nucleophilic attack).

Prediction of Molecular Conformation and Vibrational Wavenumbers

DFT calculations are highly effective in determining the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. researchgate.net For flexible molecules like 5-Methyl-3-thiophenemethanol, which has rotatable bonds, conformational analysis can identify the most stable isomers (rotamers). A detailed DFT study on a related compound, 5-methyl thiophene acryloyl ethyl thiolester, successfully calculated the precise geometries and relative energies of its different rotamers. nih.gov

Furthermore, DFT can predict the vibrational wavenumbers of a molecule, which correspond to the frequencies observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and identifying specific vibrational modes associated with different functional groups and conformational states. nih.gov Such calculations for 5-methyl thiophene acryloyl ethyl thiolester helped identify specific vibrational modes that act as markers for isomerism, aiding in the analysis of its structure within an enzyme's active site. nih.gov

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are fundamental in structure-based drug design. researchgate.net

In Silico Screening Against Biological Targets (e.g., S. aureus Tyrosyl-tRNA Synthetase, GABAA Receptors)

S. aureus Tyrosyl-tRNA Synthetase: The emergence of drug-resistant bacteria like Staphylococcus aureus (S. aureus) necessitates the discovery of novel antibiotics. nii.ac.jp Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme for bacterial survival, making it an attractive target for new antibacterial agents. nii.ac.jpasianpubs.org In silico screening of compound libraries against S. aureus TyrRS (PDB ID: 1JIJ) has been performed to identify potential inhibitors. asianpubs.orgresearchgate.net Thiophene derivatives, as part of larger heterocyclic compound libraries, have been computationally evaluated for their potential to bind to the active site of this enzyme. asianpubs.org These studies use docking simulations to predict the binding poses and affinities of compounds, prioritizing them for further experimental testing. rjraap.com

GABAA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating conditions like anxiety, insomnia, and epilepsy. ijpsdronline.comdergipark.org.tr Molecular docking studies have been extensively used to investigate the interaction of various compounds, including thiophene analogues, with the GABAA receptor (e.g., PDB ID: 4COF). ijpsdronline.comijpsdronline.comnih.gov In these studies, derivatives are docked into the receptor's binding sites to predict their potential as modulators of GABAergic activity. For example, a study on twenty thiophene analogues showed docking scores ranging from -6.3 to -9.6 kcal/mol against the GABAA receptor, with some compounds showing higher predicted binding affinity than the standard drug diazepam. ijpsdronline.com

Analysis of Binding Modes and Interaction Energies

The primary outputs of a molecular docking simulation are the predicted binding pose of the ligand within the receptor's active site and an estimation of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. ijpsdronline.com A more negative binding energy generally indicates a more favorable and stable interaction. urfu.ru

Analysis of the binding mode reveals the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, such as aromatic rings or alkyl chains.

Van der Waals Forces: General, non-specific attractive or repulsive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups. researchgate.net

In docking studies of thiophene derivatives against various targets, specific amino acid residues in the active site that form these critical interactions are identified. ijpsdronline.comnih.gov For instance, in studies targeting S. aureus TyrRS, interactions often involve amino acids within the active site that are crucial for substrate recognition. asianpubs.org Similarly, for the GABAA receptor, interactions with key residues in the benzodiazepine (B76468) binding site are analyzed to understand the mechanism of action. ijpsdronline.com Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose. chronobiologyinmedicine.org

| Interaction Type | Description | Example Groups Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH2, C=O |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl rings, alkyl chains |

| Electrostatic Interactions | Long-range forces between charged or polar molecules. | Carboxylate groups (-COO-), Ammonium groups (-NH3+) |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of this compound and its derivatives, these models are instrumental in predicting potential biological effects, thereby guiding further experimental research and prioritizing compounds for development.

Predictive Modeling for Biological Activities Using Computational Programs (e.g., CSAR for Genotoxicity Prediction)

Predictive modeling for the biological activities of thiophene derivatives, including potential genotoxicity, has been a significant area of computational research. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in toxicity profiling. europa.eu Various QSAR and Classification Structure-Activity Relationship (CSAR) models have been developed to predict the genotoxicity of thiophene compounds based on their molecular structures. nih.govnih.gov

These models utilize molecular descriptors—numerical values that encode the topological, geometric, and electronic properties of a molecule—to build a mathematical relationship with experimentally determined genotoxicity. acs.org For a dataset of 140 thiophene derivatives, genotoxicity was measured using the SOS Chromotest, with compounds classified as genotoxic if the maximal SOS induction factor (IMAX) was 1.5 or greater. nih.govacs.org

Several machine learning and statistical methods have been employed to construct these predictive models, including Linear Discriminant Analysis (LDA), k-Nearest Neighbor (k-NN), Probabilistic Neural Network (PNN), and Grid Search Support Vector Machine (GS-SVM). nih.govnih.gov For instance, one study compared LDA, k-NN, and PNN models, which yielded prediction accuracies of 80%, 85%, and 85%, respectively, for the test set compounds. nih.gov A consensus model combining these three approaches correctly predicted the genotoxicity for 95% of the compounds in the prediction set. nih.gov

Another study focused on a CSAR model using the GS-SVM method, which demonstrated high accuracy for both the training set (92.9%) and the test set (92.6%). nih.gov These models provide a rapid and cost-effective alternative to experimental testing, allowing for the screening of large numbers of thiophene derivatives for potential genotoxicity. nih.gov

| Modeling Method | Training Set Accuracy (%) | Test/Prediction Set Accuracy (%) | Key Descriptor Types |

|---|---|---|---|

| Linear Discriminant Analysis (LDA) | 81.4 | 80.0 - 85.2 | Topological, Geometric, Electronic, Polar Surface Area |

| k-Nearest Neighbor (k-NN) | N/A | 85.0 | Topological, Geometric, Electronic, Polar Surface Area |

| Probabilistic Neural Network (PNN) | N/A | 85.0 | Topological, Geometric, Electronic, Polar Surface Area |

| Grid Search-Support Vector Machine (GS-SVM) | 92.9 | 92.6 | Selected by LDA |

| Consensus Model (LDA + k-NN + PNN) | N/A | 95.0 | Combined Descriptors |

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations have become an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. For this compound, computational methods can provide valuable insights into its Nuclear Magnetic Resonance (NMR) spectra.

Calculation of NMR Chemical Shifts using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors and, consequently, chemical shifts. imist.mabenthamopen.com This method, often implemented with Density Functional Theory (DFT), has proven effective for predicting the ¹H and ¹³C NMR chemical shifts of various organic molecules, including heterocyclic systems like thiophenes. imist.maresearchgate.net

The process typically involves first optimizing the molecular geometry of the compound using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following geometry optimization, the NMR shielding constants are calculated using the GIAO method. uncw.edu The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

Studies on various organic compounds have demonstrated excellent linear correlations between experimentally measured and GIAO-calculated chemical shifts, often with correlation coefficients (R²) greater than 0.9. imist.ma For complex molecules, computational prediction of NMR spectra can help confirm structural assignments or even correct misassignments. researchgate.netmdpi.com While specific GIAO calculations for this compound are not detailed in the literature, the established accuracy of the method for thiophene derivatives and alcohols suggests it would be a highly effective tool for predicting its NMR spectrum. researchgate.netstenutz.eu

| Nucleus | Level of Theory (Example) | Correlation (R²) | Root Mean Square Difference (RMSD) |

|---|---|---|---|

| ¹³C | B3LYP/6-31G(d) | > 0.99 | ~1-3 ppm |

| ¹H | PBE0/cc-pVTZ | > 0.99 | ~0.08 ppm |

Charge Transfer and Electronic Transport Mechanisms

The electronic properties of materials based on this compound are governed by charge transfer and transport phenomena. Thiophene-containing materials are widely studied for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells, where efficient charge movement is crucial. rsc.orgresearchgate.net

Computational Studies on Charge Transfer in Thiophene-Based Materials

Computational methods, particularly DFT, are employed to investigate the charge transfer mechanisms in thiophene-based materials. dntb.gov.ua These studies analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transfer between donor and acceptor molecules or polymer chains. researchgate.net

The charge transfer process in single crystals of thiophene derivatives has been investigated by combining experimental techniques like near-edge X-ray absorption spectroscopy (NEXAFS) with DFT calculations. dntb.gov.ua Such studies reveal that the charge transfer mechanism is more complex than a simple interaction between HOMO and LUMO levels, involving rearrangements of electronic density and screening effects. dntb.gov.uaresearchgate.net Theoretical analyses of thiophene-substituted crystalline materials have shown that specific molecular packing, such as one-dimensional stacking motifs, can create highly sought-after channels for charge propagation characterized by large wavefunction overlap. rsc.org Computational models can quantitatively predict charge mobility, demonstrating how subtle changes to the molecular structure, such as substitution patterns, influence the charge transfer properties. rsc.org

Theoretical Analysis of Electronic Transport in Poly(thiophenemethanol) Systems

While direct theoretical studies on poly(thiophenemethanol) are scarce, extensive research on similar polythiophene systems, such as poly(3-hexylthiophene) (P3HT), provides a robust framework for understanding its potential electronic transport properties. researchgate.net In these polymers, charge transport is typically described by a hopping model, where charge carriers (holes or electrons) move between localized states on adjacent monomer units or polymer chains. researchgate.net

Theoretical investigations use quantum mechanical methods to calculate key parameters that govern this process: the reorganization energy (the energy required to distort the molecular geometry upon charge addition/removal) and the transfer integral (a measure of the electronic coupling between adjacent molecules). researchgate.net Studies on P3HT have shown that charge mobility is highly dependent on the polymer's conformation and packing. researchgate.net For instance, the mobility along the polymer backbone (intra-chain) is often significantly different from the mobility between stacked chains (inter-chain). Molecular dynamics (MD) simulations combined with quantum mechanical calculations indicate that the main charge-transfer route in ordered domains of P3HT is along the intra-chain direction, with calculated hole mobilities in the range of 10⁻² cm²V⁻¹s⁻¹, consistent with experimental data. researchgate.net These theoretical approaches can be applied to poly(thiophenemethanol) to predict how its specific side group (-CH₂OH) would influence chain packing, morphology, and ultimately, its charge transport characteristics.

Biological Activities in Vitro of 5 Methyl 3 Thiophenemethanol Analogues

In Vitro Antimicrobial Activity Evaluation

The antimicrobial potential of thiophene (B33073) derivatives has been extensively investigated against a wide array of pathogenic microorganisms.

Various analogues of 5-Methyl-3-thiophenemethanol have demonstrated notable antimicrobial properties. For instance, certain thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

In one study, newly synthesized thiophene derivatives were tested against bacterial strains such as Bacillus subtilis and Escherichia coli, and fungal strains like Aspergillus fumigatus. The results indicated that some of these compounds exhibited antimicrobial activities comparable to standard drugs like ampicillin (B1664943) and gentamicin. Specifically, derivatives 7b and 8 showed significant activity against all tested bacteria, while compound 3 was potent against Aspergillus fumigatus.

Another study focused on thiophene-based heterocycles and their activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. A particular spiro-indoline-oxadiazole derivative (compound 17) displayed high activity against C. difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, without affecting the other tested bacterial strains. This selectivity is particularly valuable for targeting C. difficile infections while preserving the normal gut microbiota.

Furthermore, research into thiophene derivatives bearing a sulfisoxazole (B1682709) moiety revealed significant antibacterial and antifungal activities. Thiophene 4d and 6-thioglucosylpyridone 17 showed remarkable antibacterial activity against Escherichia coli and Bacillis subtilis, with MIC values of 0.007 μg/mL. In the same study, pyrazole (B372694) 6 demonstrated the highest antifungal activity against Aspergillus fumigates with an MIC of 0.03 μg/mL.

The table below summarizes the antimicrobial activity of selected thiophene derivatives.

| Compound | Test Organism | Activity (MIC) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | |

| Thiophene 4d | Escherichia coli | 0.007 μg/mL | |

| 6-Thioglucosylpyridone 17 | Bacillis subtilis | 0.007 μg/mL | |

| Pyrazole 6 | Aspergillus fumigates | 0.03 μg/mL | |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 to 4 μg/mL |

To understand the mechanisms underlying the antimicrobial activity of thiophene derivatives, molecular docking studies have been employed. These computational methods help predict the binding interactions between the compounds and their molecular targets within the microorganisms.

One study investigated the binding of thiophene derivatives to essential bacterial enzymes. The results suggested that these compounds could occupy both the p-amino benzoic acid (PABA) and pterin (B48896) binding pockets of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the thiophene derivatives disrupt a vital metabolic pathway, leading to bacterial death.

In another investigation, molecular docking was used to identify the target proteins for newly synthesized tetrasubstituted thiophene derivatives. The study found that these compounds showed good interactions with dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli. The binding modes within the active sites of these proteins were studied in detail to understand the structure-activity relationships.

Furthermore, the antimicrobial mechanism of certain thiophene derivatives against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli, was explored. Molecular docking studies revealed a strong binding affinity of these compounds to outer membrane proteins (OMPs) like CarO1 and Omp33 in A. baumannii, and OmpW and OmpC in E. coli. This interaction is believed to increase membrane permeabilization, contributing to the bactericidal effect.

In Vitro Enzyme Inhibition Studies

Thiophene derivatives have also been evaluated for their ability to inhibit various enzymes, which is a key strategy in the development of drugs for several diseases.

Several studies have focused on the synthesis and evaluation of thiophene derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

A series of new thiophene derivatives were synthesized and their AChE inhibitory activity was assessed using Ellman's method, with donepezil (B133215) as a reference compound. Some of the synthesized compounds were found to be more potent inhibitors than donepezil. For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition, compared to only 40% by donepezil.

In a different study, resveratrol-thiophene hybrids were synthesized and evaluated as cholinesterase inhibitors. Among these, compound II demonstrated the highest inhibitory activity against butyrylcholinesterase (BChE) with an IC50 of 4.6 μM, which is comparable to the reference drug galantamine (IC50 = 7.9 μM). Derivative III also showed significant BChE inhibitory activity with an IC50 of 5.3 μM.

The table below presents the cholinesterase inhibitory activity of selected thiophene derivatives.

| Compound | Enzyme | Inhibition/IC50 | Reference |

| IIId | Acetylcholinesterase (AChE) | 60% inhibition | |

| Donepezil (reference) | Acetylcholinesterase (AChE) | 40% inhibition | |

| Resveratrol-thiophene hybrid II | Butyrylcholinesterase (BChE) | IC50 = 4.6 μM | |

| Resveratrol-thiophene hybrid III | Butyrylcholinesterase (BChE) | IC50 = 5.3 μM | |

| Galantamine (reference) | Butyrylcholinesterase (BChE) | IC50 = 7.9 μM |

In Vitro Antioxidant Capacity Assays

The antioxidant properties of thiophene derivatives have been investigated through various in vitro assays. These compounds have the potential to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

A study on newly synthesized tetrahydrobenzo[b]thiophene derivatives evaluated their total antioxidant capacity (TAC) using the phosphomolybdenum method, with ascorbic acid as a standard. The results showed that compounds 1, 16, and 17 exhibited significant antioxidant potency, comparable to that of ascorbic acid.

In another research, the antioxidant properties of thiophene-2-carboxamide derivatives were evaluated using the ABTS method. The 3-amino thiophene-2-carboxamide derivative 7a showed a significant inhibition of 62.0%, which was comparable to the reference antioxidant, ascorbic acid (88.44%). The study also found that 3-amino thiophene-2-carboxamide derivatives generally promoted the highest antioxidant activity, followed by 3-hydroxy thiophene-2-carboxamide derivatives, while 3-methyl thiophene-2-carboxamide derivatives showed the lowest activity.

Resveratrol-thiophene hybrids have also been shown to possess antioxidant activity. Derivative III was identified as the most potent antioxidant with an IC50 of 26.8 μM, attributed to the presence of two hydroxyl groups.

The table below summarizes the antioxidant activity of selected thiophene derivatives.

| Compound/Derivative Series | Assay | Activity | Reference |

| Tetrahydrobenzo[b]thiophene 1, 16, 17 | Total Antioxidant Capacity (TAC) | Comparable to ascorbic acid | |

| 3-Amino thiophene-2-carboxamide 7a | ABTS | 62.0% inhibition | |

| Resveratrol-thiophene hybrid III | Antioxidant Activity | IC50 = 26.8 μM |

In Vitro Studies on Modulation of Inflammatory Pathways

The potential of thiophene analogues to modulate inflammatory pathways has been explored in vitro. Chronic inflammation is a key factor in the pathogenesis of many diseases, and compounds that can regulate inflammatory responses are of great therapeutic interest.

The anti-inflammatory activity of compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways. For instance, the metabolism of arachidonic acid leads to the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The stimulation of the mitogen-activated protein kinases (MAPK) pathway results in a cascade of reactions that induce the production of pro-inflammatory cytokines.